1-(2-Aminophenyl)dodecan-1-one
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Overview
Description
1-(2-Aminophenyl)dodecan-1-one is an organic compound characterized by a dodecane chain attached to a phenyl ring substituted with an amino group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)dodecan-1-one can be synthesized through a multi-step process involving the reaction of 2-aminophenyl ketones with dodecanoic acid derivatives. One common method involves the condensation of 2-aminophenyl ketones with dodecanoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminophenyl)dodecan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Aminophenyl)dodecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)dodecan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the hydrophobic dodecane chain can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
2-Aminophenol: Shares the amino group and phenyl ring but lacks the dodecane chain.
1-Dodecanol: Contains the dodecane chain but lacks the phenyl ring and amino group.
2-Amino-1-(4-methoxy-phenyl)dodecan-1-one: Similar structure with a methoxy group on the phenyl ring.
Uniqueness: 1-(2-Aminophenyl)dodecan-1-one is unique due to the combination of the hydrophobic dodecane chain and the reactive amino group on the phenyl ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
917610-39-0 |
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Molecular Formula |
C18H29NO |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-(2-aminophenyl)dodecan-1-one |
InChI |
InChI=1S/C18H29NO/c1-2-3-4-5-6-7-8-9-10-15-18(20)16-13-11-12-14-17(16)19/h11-14H,2-10,15,19H2,1H3 |
InChI Key |
UQAQWJONGRAIKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
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